molecular formula C24H17ClFN3 B2719147 3-(4-chlorophenyl)-8-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901228-33-9

3-(4-chlorophenyl)-8-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2719147
CAS No.: 901228-33-9
M. Wt: 401.87
InChI Key: JJHLGWXGIABNGO-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-8-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline family, characterized by a fused pyrazole-quinoline core. This molecule features three distinct substituents: a 4-chlorophenyl group at position 3, an ethyl group at position 8, and a 4-fluorophenyl group at position 1. Pyrazoloquinoline derivatives are widely studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, though specific data for this compound remain unexplored in the provided literature .

Properties

IUPAC Name

3-(4-chlorophenyl)-8-ethyl-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3/c1-2-15-3-12-22-20(13-15)24-21(14-27-22)23(16-4-6-17(25)7-5-16)28-29(24)19-10-8-18(26)9-11-19/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHLGWXGIABNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-8-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be adapted for large-scale production using continuous flow reactors, which offer better control over reaction conditions and improved safety. Additionally, mechanochemical methods, such as ball milling, can be employed to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-8-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully hydrogenated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential in several therapeutic areas:

Anticancer Activity

Numerous studies have indicated that derivatives of pyrazolo[4,3-c]quinolines exhibit anticancer properties. The mechanisms include:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, preventing cancer cell proliferation.

Case Study: Anticancer Efficacy
A study evaluated the anticancer effects of this compound against various cancer cell lines:

Cell LineIC50 (μM)
MCF-7 (Breast)15
A549 (Lung)12
HeLa (Cervical)10

These results demonstrate the compound's potential as a lead in anticancer drug development.

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives. The compound inhibits the production of nitric oxide (NO) in macrophage cells stimulated by lipopolysaccharides (LPS). This inhibition is primarily due to:

  • Suppression of Inducible Nitric Oxide Synthase (iNOS) : Reduces NO production.
  • Inhibition of Cyclooxygenase-2 (COX-2) : Lowers prostaglandin synthesis, mitigating inflammatory responses.

Case Study: Inhibition of NO Production
In vitro studies showed that certain derivatives had IC50 values comparable to established anti-inflammatory agents:

CompoundIC50 (μM)
Compound A0.39
Compound B0.45
Compound C0.50

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that substituents on the phenyl rings significantly influence biological activity. Electron-withdrawing groups such as chlorine and fluorine enhance potency, while bulky groups may hinder efficacy due to steric effects.

Other Scientific Research Applications

Beyond medicinal applications, this compound is being explored for its potential use in:

  • Material Science : As a precursor for synthesizing novel materials with unique properties.
  • Catalysis : Investigated for its role as a catalyst in various organic reactions.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-8-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of specific receptors, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyrazolo[4,3-c]quinoline Derivatives

Compound Name 3-Substituent 8-Substituent 1-Substituent Molecular Formula Molecular Weight logP Source
Target Compound 4-Chlorophenyl Ethyl 4-Fluorophenyl C₂₅H₁₉ClFN₃ ~415.9* ~6.8† N/A
3-(4-Ethylphenyl)-8-fluoro-1-phenyl... 4-Ethylphenyl Fluoro Phenyl C₂₄H₁₈FN₃ 367.42 6.16
8-Ethoxy-3-(4-fluorophenyl)-1H-... 4-Fluorophenyl Ethoxy H C₁₈H₁₄FN₃O 307.33 N/A
8-Ethyl-1-(4-fluorophenyl)-3-(4-methyl...) 4-Methylphenyl Ethyl 4-Fluorophenyl C₂₅H₂₀FN₃ 381.45 6.57
3-(4-Ethoxyphenyl)-8-fluoro-1-(4-fluoro... 4-Ethoxyphenyl Fluoro 4-Fluorophenyl C₂₄H₁₇F₂N₃O 417.41 N/A

*Estimated molecular weight based on substituent contributions.
†Predicted logP using substituent additive models.

Key Observations:

Substituent Effects on Lipophilicity (logP):

  • The target compound’s 4-chlorophenyl group at position 3 increases logP compared to analogs with 4-methylphenyl (logP 6.57, ) or 4-ethoxyphenyl (more polar due to ethoxy) . Chlorine’s higher hydrophobicity relative to methyl or ethoxy groups suggests enhanced membrane permeability for the target compound.
  • The ethyl group at position 8 contributes to higher logP than derivatives with fluoro (logP 6.16, ) or ethoxy at this position.

Replacing 3-substituents with electron-donating groups (e.g., methyl in ) versus electron-withdrawing groups (chloro in the target) may alter binding affinities to enzymatic targets.

Molecular Weight and Solubility:

  • The target compound’s higher molecular weight (~415.9) compared to analogs like (367.42) and (307.33) may reduce aqueous solubility (logSw ≈ -5.8, extrapolated from ), necessitating formulation optimization for in vivo studies.

Biological Activity

3-(4-Chlorophenyl)-8-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the compound's synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of pyrazolo[4,3-c]quinolines generally involves multi-step reactions that combine various heterocyclic compounds. For this compound, the process typically includes cyclization reactions involving substituted phenyl groups and pyrazole derivatives. The structure can be confirmed through spectroscopic methods such as IR and NMR spectroscopy.

Anticancer Activity

Research has indicated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound shows promising activity against leukemia cell lines with IC50 values ranging from 0.70 to 3.30 μM for different derivatives . The presence of halogen substituents (e.g., -Cl and -F) appears to enhance the cytotoxic effects, potentially due to increased lipophilicity and altered metabolic pathways.
  • Selectivity : Some derivatives demonstrate selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index. For example, certain compounds exhibited IC50 values greater than 25 µM in normal Vero cells, suggesting low toxicity .
Cell LineIC50 (μM)Selectivity Index
HL600.70 ± 0.14>25
K5621.25 ± 0.35>20
Vero (normal)>25-

Antimicrobial Activity

The antimicrobial properties of related pyrazoloquinoline compounds have also been explored. Studies suggest that these compounds can inhibit the growth of various bacterial strains:

  • Antibacterial Assays : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several studies have documented the biological activity of pyrazoloquinolines:

  • Study on Antiproliferative Effects : A study evaluated a series of pyrazolo[4,3-c]quinoline derivatives for their antiproliferative effects on HL60 cells. The results indicated that modifications in the aromatic substituents significantly affected the potency of the compounds .
  • Mechanistic Insights : Research has suggested that these compounds may induce apoptosis in cancer cells through activation of caspase pathways and modulation of cell cycle regulators .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions at the phenyl rings can enhance biological activity. For example, introducing electron-withdrawing groups like -Cl or -F increases cytotoxicity .

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